molecular formula C9H14O3S B13059759 3-(But-3-en-2-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide

3-(But-3-en-2-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide

Katalognummer: B13059759
Molekulargewicht: 202.27 g/mol
InChI-Schlüssel: BQMFLBYTLLYMLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound with a unique structure that includes a thiolane ring, an aldehyde group, and a butenyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-buten-2-yl acetate with a thiolane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction results in the formation of alcohols .

Wissenschaftliche Forschungsanwendungen

3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form covalent bonds with target molecules, leading to changes in their structure and function. This can result in various biological and chemical effects, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to its combination of a thiolane ring, an aldehyde group, and a butenyl side chain. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C9H14O3S

Molekulargewicht

202.27 g/mol

IUPAC-Name

3-but-3-en-2-yl-1,1-dioxothiolane-3-carbaldehyde

InChI

InChI=1S/C9H14O3S/c1-3-8(2)9(6-10)4-5-13(11,12)7-9/h3,6,8H,1,4-5,7H2,2H3

InChI-Schlüssel

BQMFLBYTLLYMLA-UHFFFAOYSA-N

Kanonische SMILES

CC(C=C)C1(CCS(=O)(=O)C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.